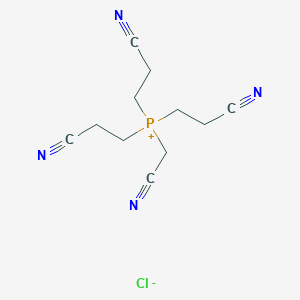
Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of three 2-cyanoethyl groups and one cyanomethyl group attached to a central phosphorus atom, with a chloride ion as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride typically involves the reaction of tris(2-cyanoethyl)phosphine with cyanomethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
P(CH2CH2CN)3+CH2ClCN→[P(CH2CH2CN)3(CH2CN)]Cl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of protein crosslinking and enzyme inhibition.
Medicine: Investigated for its potential antitumor activity and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride involves its ability to interact with various molecular targets. The cyano groups can participate in hydrogen bonding and electrostatic interactions, while the phosphonium center can engage in coordination with metal ions. These interactions can modulate the activity of enzymes, proteins, and other biomolecules, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2-cyanoethyl)phosphine
- Tris(cyanomethyl)phosphine
- Tris(2-cyanoethyl)(cyanomethyl)phosphonium bromide
Uniqueness
Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride is unique due to the combination of 2-cyanoethyl and cyanomethyl groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C11H14ClN4P |
|---|---|
Molekulargewicht |
268.68 g/mol |
IUPAC-Name |
tris(2-cyanoethyl)-(cyanomethyl)phosphanium;chloride |
InChI |
InChI=1S/C11H14N4P.ClH/c12-4-1-8-16(11-7-15,9-2-5-13)10-3-6-14;/h1-3,8-11H2;1H/q+1;/p-1 |
InChI-Schlüssel |
DJRFRABOUCSTPM-UHFFFAOYSA-M |
Kanonische SMILES |
C(C[P+](CCC#N)(CCC#N)CC#N)C#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


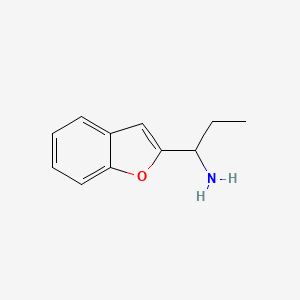

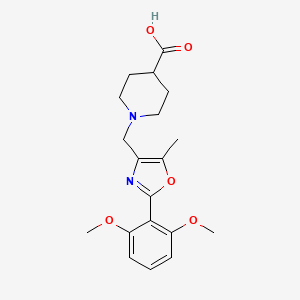
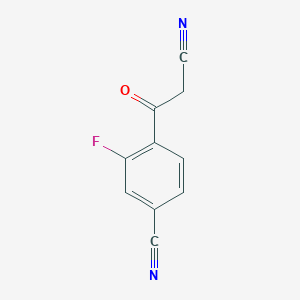
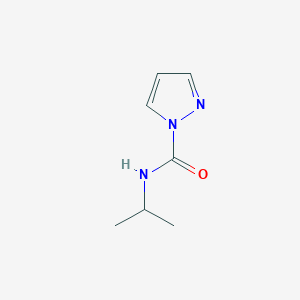
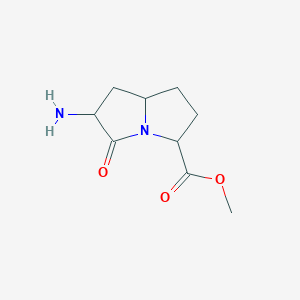
![Oxazolo[5,4-d]pyrimidine-5-methanamine](/img/structure/B12854123.png)
![3-isobutyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12854124.png)

amine](/img/structure/B12854130.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine](/img/structure/B12854134.png)
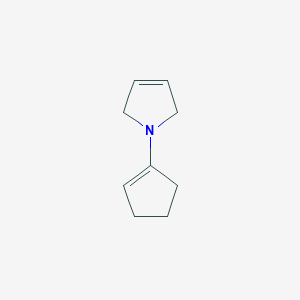

![Di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate](/img/structure/B12854143.png)
